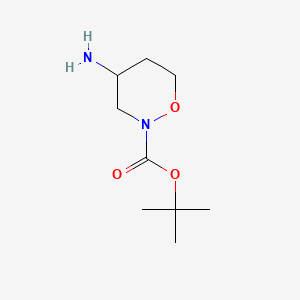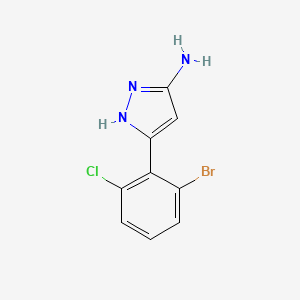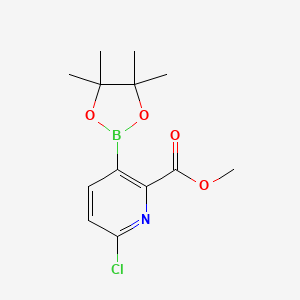
5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom and a methyl group on the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde typically involves the bromination of 3-methyl-1-benzofuran-2-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid.
Reduction: 5-Bromo-3-methyl-1-benzofuran-2-methanol.
Substitution: 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-benzofuran-2-carbaldehyde
- 3-Methyl-1-benzofuran-2-carbaldehyde
- 5-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde
Uniqueness
5-Bromo-3-methyl-1-benzofuran-2-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the benzofuran ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H7BrO2 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
5-bromo-3-methyl-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3 |
InChI-Schlüssel |
VJSSMBRQHRHUQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
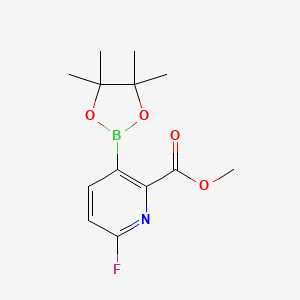
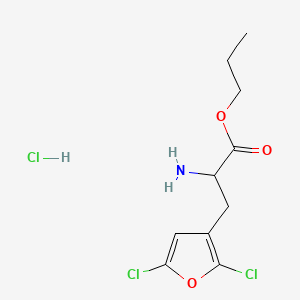
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)

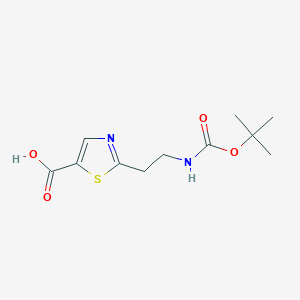
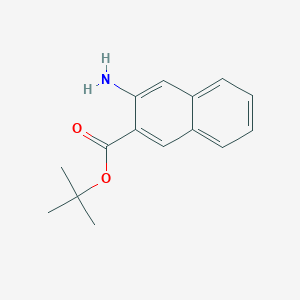
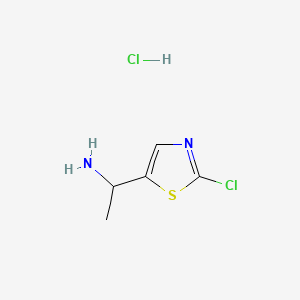
![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
